Reduced Lipophilicity (LogP 0.83) Relative to the Benzyl Analog (LogP 1.45) Provides a Pharmacokinetically Favorable Starting Point
The target compound exhibits a predicted ACD/LogP of 0.83, significantly lower than the 1.45 LogP of the 1-O-benzyl analog (CAS 1353943-97-1). This ΔLogP of 0.62 translates to a roughly 4-fold difference in predicted octanol/water partition coefficient, positioning the tert-butyl variant within the favorable range for oral drug-likeness (LogP < 5) and CNS drug design (LogP 1–3) more comfortably than the benzyl congener . The lower lipophilicity is expected to reduce non-specific protein binding and improve aqueous solubility, critical factors in early-stage lead optimization .
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | LogP = 0.83 |
| Comparator Or Baseline | 1-O-Benzyl analog (LogP = 1.45) |
| Quantified Difference | ΔLogP = 0.62 (approximately 4-fold lower partition coefficient) |
| Conditions | ACD/Labs Percepta prediction (Version 14.00) |
Why This Matters
Lower LogP reduces the risk of off-target toxicity and poor solubility, enabling more efficient hit-to-lead progression.
